1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone
Description
1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone (CAS: see for related hydrochloride form) is a substituted acetophenone derivative with the molecular formula C₂₄H₂₅NO₃ and a molar mass of 375.46 g/mol . It features a benzyloxy group (-OCH₂C₆H₅) at the para position and a methoxy group (-OCH₃) at the meta position on the phenyl ring.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-25(16-19-9-5-3-6-10-19)17-22(26)21-13-14-23(24(15-21)27-2)28-18-20-11-7-4-8-12-20/h3-15H,16-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSPKHAWBWPVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. This reaction forms 4-benzyloxy-3-methoxybenzaldehyde.
Amination: The next step involves the reaction of the benzyloxy intermediate with methylamine and benzyl chloride to form the desired amine.
Formation of the Final Product: The final step involves the reaction of the amine with an appropriate acylating agent to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Hydroxy vs. Alkoxy Groups
- 1-(4-Hydroxyphenyl)-2-[(phenylmethyl)amino]ethanone Molecular formula: C₁₅H₁₅NO₂ (MW: 241.29 g/mol). Substituents: Hydroxyl (-OH) at the para position and benzylamino (-NHCH₂C₆H₅) on the ethanone chain. Synthesis: Prepared via hydrogenation of p-hydroxyphenylglyoxal hydrate with benzylamine . Key difference: Lacks methoxy and benzyloxy groups, reducing lipophilicity compared to the target compound.
- 2-(Benzyl(methyl)amino)-4-hydroxy-3-methoxyacetophenone hydrochloride (CAS: 206752-44-5) Molecular formula: C₁₇H₂₀ClNO₃ (MW: 321.80 g/mol). Substituents: Hydroxyl (-OH) at position 4, methoxy (-OCH₃) at position 3, and benzyl(methyl)amino group on the ethanone chain. Significance: Structural analog with a hydroxyl group replacing the benzyloxy group in the target compound, altering solubility and reactivity .
Nitro and Benzoyloxy Substituents
- 2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone Substituents: Nitro (-NO₂) at position 3 and benzyloxy (-OCH₂C₆H₅) at position 4 on the phenyl ring. Impact: The electron-withdrawing nitro group enhances electrophilicity, making this compound more reactive in substitution reactions compared to the target compound .
Variations in the Amino Side Chain
Tert-Butyl vs. Methyl Groups
- 2-[(1,1-Dimethylethyl)(phenylmethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Molecular formula: C₂₁H₂₇NO₃ (MW: 341.45 g/mol). Substituents: Tert-butyl (-C(CH₃)₃) instead of methyl in the amino group and hydroxymethyl (-CH₂OH) on the phenyl ring.
Pyrrolidinyl and Indole Derivatives
- 1-(4-Hydroxy-3-methoxyphenyl)-2-(1-methyl-2-pyrrolidinyl)ethanone Molecular formula: C₁₄H₁₉NO₂ (MW: 233.31 g/mol). Substituents: A pyrrolidinyl ring replaces the benzyl(methyl)amino group. Synthesis: Derived from its hydrochloride via ammonia treatment .
Physicochemical and Pharmacological Comparisons
Key Observations :
- Lipophilicity : The benzyloxy group in the target compound increases lipophilicity (logP ≈ 4.2 estimated) compared to hydroxyl-bearing analogs (logP ≈ 2.5–3.0), influencing membrane permeability .
- Metabolic Stability: Bulky substituents like tert-butyl in reduce oxidative metabolism, whereas the target compound’s methyl(benzyl)amino group may undergo N-demethylation .
- Reactivity : Nitro-substituted derivatives () exhibit higher electrophilicity, favoring nucleophilic aromatic substitution reactions.
Biological Activity
1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone, a compound featuring a complex structure, has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C₁₈H₁₉NO₃
- IUPAC Name : 1-[4-(benzyloxy)-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone
Research indicates that this compound may exert its biological effects through several pathways:
- Inhibition of Metastasis : Similar compounds have shown the ability to inhibit metastasis in cancer cells by modulating the epithelial-mesenchymal transition (EMT). EMT is crucial in cancer progression and metastasis, where epithelial cells acquire migratory and invasive properties. The compound may influence the expression of key proteins such as E-cadherin and vimentin, which are critical in maintaining epithelial integrity and regulating cell migration .
- Cell Viability and Proliferation : Studies have demonstrated that related compounds can suppress cell viability in specific cancer cell lines. For instance, derivatives have been shown to reduce the viability of hepatocellular carcinoma (HCC) cells significantly .
Table 1: Summary of Biological Activities
Case Study 1: Anti-Metastatic Effects in HCC
In a study investigating the effects of a benzofuran derivative similar to our compound, researchers found that treatment with varying concentrations led to a significant decrease in cell motility and invasion capabilities in Huh7 cells. This was attributed to the upregulation of E-cadherin and downregulation of vimentin and matrix metalloproteinase 9 (MMP-9), which are associated with EMT processes .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay using the CCK-8 method revealed that concentrations above 5 µM significantly inhibited Huh7 cell growth over 24 and 48 hours. The IC₅₀ values were determined to be 48.22 µM at 24 hours and 38.15 µM at 48 hours, indicating a dose-dependent response .
Discussion
The biological activity of this compound appears promising based on its structural analogs. The inhibition of metastasis through modulation of EMT markers suggests potential therapeutic applications in oncology, particularly for cancers characterized by aggressive metastatic behavior.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
